molecular formula C14H22N2O2 B10858340 Propetamide CAS No. 35188-06-8

Propetamide

Cat. No.: B10858340
CAS No.: 35188-06-8
M. Wt: 250.34 g/mol
InChI Key: VVUMWAHNKOLVSN-UHFFFAOYSA-N
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Description

Propetamide, also known as propanamide, is an organic compound with the chemical formula C$_3$H$_7$NO. It is characterized by the presence of an amide functional group attached to a three-carbon propyl chain. This compound is a simple amide and is often used as a building block in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propetamide can be synthesized through several methods, including:

  • Hydrolysis of Propionitrile: : Propionitrile (C$_3$H$_5$N) can be hydrolyzed in the presence of an acid or base to yield propanamide. The reaction typically involves heating propionitrile with water and a catalyst such as sulfuric acid or sodium hydroxide. [ \text{C}_3\text{H}_5\text{N} + \text{H}_2\text{O} \rightarrow \text{C}_3\text{H}_7\text{NO} ]

  • Amination of Propionic Acid: : Propionic acid (C$_3$H$_6$O$_2$) can be converted to propanamide by reacting it with ammonia (NH$_3$) under high pressure and temperature, often in the presence of a dehydrating agent like phosphorus pentoxide (P$_2$O$_5$). [ \text{C}_3\text{H}_6\text{O}_2 + \text{NH}_3 \rightarrow \text{C}_3\text{H}_7\text{NO} + \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of propanamide typically involves the catalytic hydration of acrylonitrile (C$_3$H$_3$N) using a copper-based catalyst. This method is efficient and yields high purity propanamide suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Propanamide undergoes several types of chemical reactions, including:

  • Hydrolysis: : Propanamide can be hydrolyzed to propionic acid and ammonia in the presence of an acid or base. [ \text{C}_3\text{H}_7\text{NO} + \text{H}_2\text{O} \rightarrow \text{C}_3\text{H}_6\text{O}_2 + \text{NH}_3 ]

  • Reduction: : Propanamide can be reduced to propylamine using reducing agents such as lithium aluminum hydride (LiAlH$_4$). [ \text{C}_3\text{H}_7\text{NO} + 4\text{H} \rightarrow \text{C}_3\text{H}_9\text{N} + \text{H}_2\text{O} ]

  • Substitution: : The amide group in propanamide can undergo nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH$_4$) in anhydrous ether.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

Major Products

    Hydrolysis: Propionic acid and ammonia.

    Reduction: Propylamine.

    Substitution: Various substituted amides depending on the nucleophile.

Scientific Research Applications

Propanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic compounds. It is also used in polymer chemistry for the production of polyamides and other polymers.

    Biology: Studied for its potential effects on biological systems, including its role as a model compound in enzymatic studies.

    Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of plastics, resins, and adhesives. It is also used as a solvent and in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism by which propanamide exerts its effects depends on its application. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The amide group can form hydrogen bonds with various biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Propanamide can be compared with other simple amides such as acetamide (C$_2$H$_5$NO) and butyramide (C$_4$H$_9$NO). While all these compounds share the amide functional group, they differ in their carbon chain length and physical properties.

    Acetamide: Has a shorter carbon chain and is more soluble in water compared to propanamide.

    Butyramide: Has a longer carbon chain and higher melting and boiling points than propanamide.

Propanamide is unique due to its balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

Properties

CAS No.

35188-06-8

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

2-(4-ethoxyanilino)-N-propylpropanamide

InChI

InChI=1S/C14H22N2O2/c1-4-10-15-14(17)11(3)16-12-6-8-13(9-7-12)18-5-2/h6-9,11,16H,4-5,10H2,1-3H3,(H,15,17)

InChI Key

VVUMWAHNKOLVSN-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C(C)NC1=CC=C(C=C1)OCC

Origin of Product

United States

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